3,5-Diisopropylsalicylic acid
Overview
Description
3,5-Diisopropylsalicylic acid is an organic compound with the molecular formula C13H18O3. It is a derivative of salicylic acid, characterized by the presence of two isopropyl groups at the 3 and 5 positions of the benzene ring. This compound is known for its white to off-white crystalline appearance and is used in various chemical and pharmaceutical applications.
Mechanism of Action
Target of Action
3,5-Diisopropylsalicylic acid (DIPS) is a derivative of salicylic acid . The primary target of salicylic acid, and by extension DIPS, is the cyclooxygenase enzymes COX-1 and COX-2 . These enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins and thromboxanes, which are involved in inflammation and pain signaling .
Mode of Action
DIPS, like salicylic acid, irreversibly inhibits COX-1 and COX-2 . This inhibition prevents the conversion of arachidonic acid to prostaglandins and thromboxanes . The reduction in these molecules leads to decreased inflammation and pain signaling .
Biochemical Pathways
The primary biochemical pathway affected by DIPS is the arachidonic acid pathway . By inhibiting COX-1 and COX-2, DIPS prevents the conversion of arachidonic acid to prostaglandins and thromboxanes . This results in a decrease in the signaling molecules that promote inflammation and pain.
Pharmacokinetics
It has been identified in human blood, suggesting that it can be absorbed and distributed in the body .
Result of Action
The primary result of DIPS action is a reduction in inflammation and pain signaling due to the inhibition of COX-1 and COX-2 . This leads to a decrease in the production of prostaglandins and thromboxanes, which are key players in these processes .
Action Environment
The action of DIPS can be influenced by environmental factors. For example, the presence of other compounds, such as copper(II), can form complexes with DIPS, potentially affecting its activity . Additionally, the pH of the environment can influence the formation of these complexes
Biochemical Analysis
Biochemical Properties
3,5-Diisopropylsalicylic acid plays a significant role in biochemical reactions, particularly as an OH-inactivating ligand in its complexes with copper (II) . It has been used as a starting reagent in the synthesis of zinc (II) and cadmium (II) carboxylate complexes . The compound interacts with enzymes and proteins, forming complexes that can influence their activity. For instance, it has been observed to interact with copper (II) ions, forming stable complexes that can inhibit or activate certain enzymatic reactions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound has been identified in human blood, indicating its potential impact on human cellular processes . It is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives . This suggests that this compound can alter cellular functions, potentially affecting cell signaling and metabolic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an OH-inactivating ligand, forming complexes with metal ions such as copper (II) . These complexes can inhibit or activate enzymes, leading to changes in gene expression and cellular metabolism. The compound’s structure allows it to interact with specific enzymes and proteins, modulating their activity and influencing biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies can lead to changes in cellular function, highlighting the importance of understanding its temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing metabolic pathways . At higher doses, it can cause toxic or adverse effects, including respiratory irritation and eye irritation . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels . The compound’s structure allows it to participate in biochemical reactions, forming complexes with metal ions and other biomolecules. These interactions can alter metabolic pathways, leading to changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s localization and accumulation are influenced by its interactions with specific biomolecules, which can affect its activity and function. Understanding the transport and distribution of this compound is essential for elucidating its role in cellular processes and potential therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s activity and function can be influenced by its localization within the cell, highlighting the importance of understanding its subcellular distribution. This knowledge can provide insights into the mechanisms by which this compound exerts its effects on cellular function and biochemical pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Diisopropylsalicylic acid can be synthesized from salicylic acid through alkylation. The process involves the reaction of salicylic acid with isopropanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid. The reaction is typically carried out at elevated temperatures (around 70°C) for several hours to achieve the desired product .
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: 3,5-Diisopropylsalicylic acid undergoes various chemical reactions, including:
Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters.
Etherification: Formation of ethers through reaction with alkyl halides.
Acid-Base Reactions: Reacts with bases to form corresponding salts.
Common Reagents and Conditions:
Esterification: Alcohols and acid catalysts (e.g., sulfuric acid).
Etherification: Alkyl halides and base catalysts (e.g., sodium hydroxide).
Acid-Base Reactions: Bases such as sodium hydroxide or potassium hydroxide.
Major Products:
Esters: Formed from esterification reactions.
Ethers: Resulting from etherification reactions.
Salts: Produced from acid-base reactions.
Scientific Research Applications
3,5-Diisopropylsalicylic acid has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds, including metal complexes.
Medicine: Explored for its role in developing new therapeutic agents due to its biological activity.
Industry: Utilized in the preparation of specialty chemicals and intermediates for pharmaceuticals.
Comparison with Similar Compounds
Salicylic Acid: The parent compound, known for its use in acne treatment and as a precursor for aspirin.
2-Hydroxy-3,5-diisopropylbenzoic Acid: Another derivative with similar structural features.
Uniqueness: 3,5-Diisopropylsalicylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metals and its potential anti-inflammatory and anticancer activities set it apart from other salicylic acid derivatives .
Properties
IUPAC Name |
2-hydroxy-3,5-di(propan-2-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-7(2)9-5-10(8(3)4)12(14)11(6-9)13(15)16/h5-8,14H,1-4H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFUYOGWFZSHGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(=O)O)O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1062257 | |
Record name | Benzoic acid, 2-hydroxy-3,5-bis(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1062257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2215-21-6 | |
Record name | 3,5-Diisopropylsalicylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2215-21-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Diisopropylsalicylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002215216 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 2-hydroxy-3,5-bis(1-methylethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 2-hydroxy-3,5-bis(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1062257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-diisopropylsalicylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.980 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,5-DIISOPROPYLSALICYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XH5ERW6DGJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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